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molecular formula C8H5FN2O3 B1444454 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one CAS No. 1082990-05-3

5-Fluoro-7-nitro-1,3-dihydro-indol-2-one

Cat. No. B1444454
M. Wt: 196.13 g/mol
InChI Key: ZLTABSUQFXHSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08329682B2

Procedure details

5-Fluoro-1,3-dihydro-indol-2-one 4a (5.0 g, 33 mmol) was dissolved in sulfuric acid (17.6 ml, 98%) under stirring at −5° C., and nitric acid (2.1 ml, 65%-68%) was added to the solution while maintaining the temperature below 0° C. Upon completion of the addition, the mixture was stirred at room temperature for 1 hour. After thin lay chromatography showed the disappearance of starting materials, the reaction mixture was poured into ice water and filtered after ice-out. The filter cake was washed with water for three times, and the resulting solid was recrystallized to obtain the title compound 5-fluoro-7-nitro-1,3-dihydro-indol-2-one 20a (4.0 g, yield 62.5%) as an orange solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
17.6 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2.[N+:12]([O-:15])([OH:14])=[O:13]>S(=O)(=O)(O)O>[F:1][C:2]1[CH:10]=[C:9]([N+:12]([O-:14])=[O:13])[C:8]2[C:4](=[CH:5][C:6](=[O:11])[N:7]=2)[CH:3]=1.[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([N+:12]([O-:15])=[O:13])[CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C2CC(NC2=CC1)=O
Name
Quantity
17.6 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
under stirring at −5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 0° C
ADDITION
Type
ADDITION
Details
Upon completion of the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered after ice-out
WASH
Type
WASH
Details
The filter cake was washed with water for three times
CUSTOM
Type
CUSTOM
Details
the resulting solid was recrystallized

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=CC(N=C2C(=C1)[N+](=O)[O-])=O
Name
Type
product
Smiles
FC=1C=C2CC(NC2=C(C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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